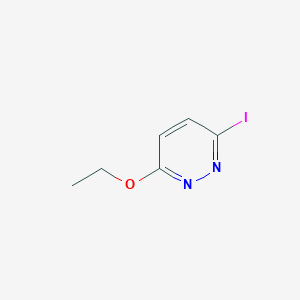
3-Ethoxy-6-iodopyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-6-iodopyridazine is a heterocyclic compound with the molecular formula C6H7IN2O. It is a derivative of pyridazine, a six-membered ring containing two adjacent nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-6-iodopyridazine typically involves the iodination of 3-ethoxypyridazine. One common method is the reaction of 3-ethoxypyridazine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-6-iodopyridazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids or esters as coupling partners.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridazines can be formed.
Coupling Products: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
3-Ethoxy-6-iodopyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with unique optical and electronic properties.
Organic Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-6-iodopyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the ethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethoxypyridazine: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
6-Iodopyridazine: Lacks the ethoxy group, which can affect its solubility and reactivity.
3,6-Diiodopyridazine: Contains two iodine atoms, increasing its potential for further functionalization.
Uniqueness
3-Ethoxy-6-iodopyridazine is unique due to the presence of both ethoxy and iodine substituents, which confer distinct chemical properties. The ethoxy group enhances solubility and membrane permeability, while the iodine atom provides a reactive site for further functionalization. This combination makes it a valuable intermediate in organic synthesis and drug development .
Propiedades
Número CAS |
17321-36-7 |
|---|---|
Fórmula molecular |
C6H7IN2O |
Peso molecular |
250.04 g/mol |
Nombre IUPAC |
3-ethoxy-6-iodopyridazine |
InChI |
InChI=1S/C6H7IN2O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3 |
Clave InChI |
CYKRFXHCCZCKKR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NN=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid (1-methylethyl,propyl) Ester 5-Oxide Fumarate; nPOC-POC PMPA Fumarate](/img/structure/B13857436.png)

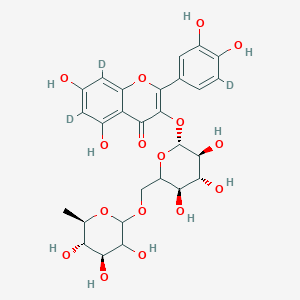



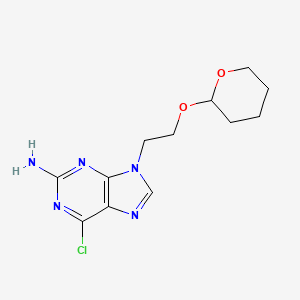
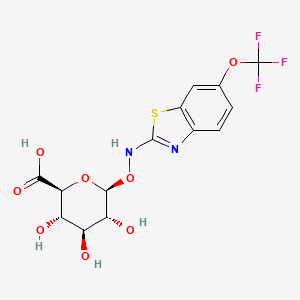

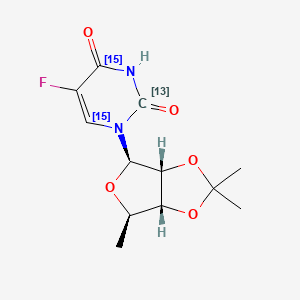
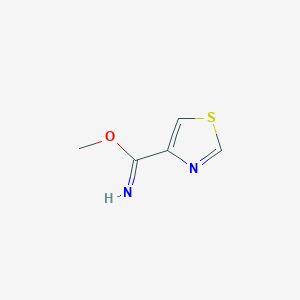
![Methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13857517.png)
